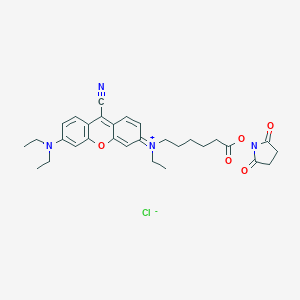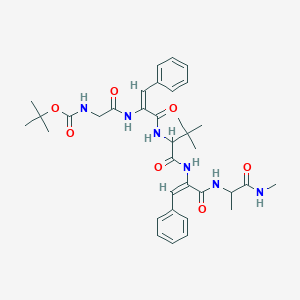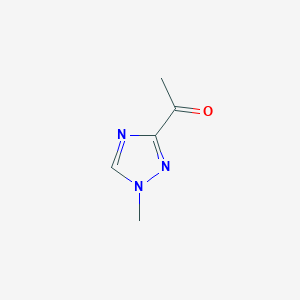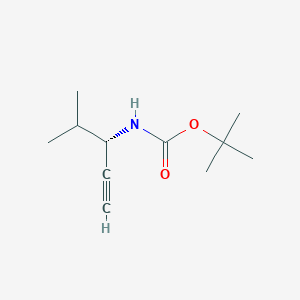
NIR-667 N-succinimidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIR-667 N-succinimidyl ester is a chemical compound widely used in scientific research, particularly in the field of fluorescence labeling. It is known for its ability to label proteins, peptides, and other biomolecules due to its high reactivity with amino groups. The compound is characterized by its near-infrared fluorescence properties, making it suitable for various imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIR-667 N-succinimidyl ester typically involves the coupling reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. This method ensures the formation of the active ester, which is highly reactive with primary amines . The reaction conditions often include the use of solvents like acetonitrile and the presence of a base such as pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The compound is typically stored at low temperatures (around -20°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
NIR-667 N-succinimidyl ester primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group readily reacts with primary amines, forming stable amide bonds.
Common Reagents and Conditions
The common reagents used in reactions with this compound include primary amines, which are abundant in biomolecules like proteins and peptides. The reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules.
Major Products Formed
The major products formed from reactions involving this compound are labeled biomolecules. These labeled biomolecules retain their biological activity while exhibiting fluorescence properties, making them useful for various imaging applications.
Applications De Recherche Scientifique
NIR-667 N-succinimidyl ester is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
In vitro and in vivo imaging: The compound is used to label biomolecules for imaging purposes, allowing researchers to track their movement, distribution, and interactions within living cells or organisms.
Cellular targeting: NIR-667 labeled antibodies or other targeting molecules can be used to specifically deliver drugs or imaging agents to diseased cells.
Bioconjugation: The compound is a valuable tool for bioconjugation reactions, enabling the covalent linking of biomolecules for various research purposes.
Mécanisme D'action
The mechanism of action of NIR-667 N-succinimidyl ester involves the formation of stable amide bonds with primary amines in biomolecules. The N-hydroxysuccinimide ester group in the compound reacts with the amino groups, resulting in the covalent attachment of the fluorescent label to the biomolecule. This process allows for the visualization and tracking of the labeled biomolecules in various biological systems.
Comparaison Avec Des Composés Similaires
NIR-667 N-succinimidyl ester is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and minimal background noise compared to other fluorescent dyes. Similar compounds include:
Fluorescein isothiocyanate (FITC): A widely used fluorescent dye that reacts with primary amines but has lower tissue penetration compared to NIR-667.
Rhodamine B isothiocyanate: Another fluorescent dye with similar reactivity but different spectral properties.
Propriétés
IUPAC Name |
[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOQVGBXADQGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158358-57-7 |
Source


|
| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)











